molecular formula C20H16BrNO5 B2956449 7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862199-51-7

7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2956449
CAS No.: 862199-51-7
M. Wt: 430.254
InChI Key: FWZAVTNAKIPUEE-UHFFFAOYSA-N
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Description

7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione family. The target compound features a 7-bromo substituent on the chromene moiety, a 3,4-dimethoxyphenyl group at position 1, and a methyl group at position 2. These substituents influence its electronic, steric, and solubility properties, making it distinct within its structural class.

The synthesis of this compound is achieved via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described by Vydzhak and Panchishin . This method allows for high functional group tolerance, enabling the incorporation of bromine and methoxy groups under mild conditions .

Properties

IUPAC Name

7-bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO5/c1-22-17(10-4-6-14(25-2)15(8-10)26-3)16-18(23)12-9-11(21)5-7-13(12)27-19(16)20(22)24/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZAVTNAKIPUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting with the construction of the chromeno[2,3-c]pyrrole core. One common approach is the condensation of appropriate precursors, such as 3,4-dimethoxybenzaldehyde and a suitable amine, followed by bromination and subsequent cyclization reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Bromination reactions typically use bromine (Br2) in an inert solvent like dichloromethane (DCM).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of other brominated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a versatile intermediate for the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Biology: Biologically, 7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown potential in various bioassays, indicating activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry: Industrially, it can be used in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism by which 7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Aromatic Groups : The 3,4-dimethoxyphenyl group at position 1 increases lipophilicity, favoring blood-brain barrier penetration, whereas hydroxylated analogs (e.g., 4-hydroxyphenyl in ) improve solubility but reduce membrane permeability .
  • Alkyl vs.

Biological Activity

7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with potential therapeutic applications. Its structure suggests various biological activities that merit investigation, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity based on available literature.

Chemical Structure

The compound is characterized by a complex chromeno-pyrrole framework with bromine and methoxy substituents that may influence its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
  • Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a study reported a 70% reduction in cell viability at concentrations of 10 µM after 48 hours of treatment .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties.

  • Mechanism : It may protect neuronal cells from oxidative stress and apoptosis by upregulating antioxidant enzymes.
  • Research Findings : Animal models of neurodegenerative diseases have shown improved cognitive function and reduced markers of neuronal damage upon administration of related compounds .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects.

  • Studies : Preliminary studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

Data Summary

Biological ActivityEffect ObservedConcentrationReference
Anticancer70% reduction in cell viability10 µM
NeuroprotectionImproved cognitive functionN/A
Anti-inflammatoryInhibition of TNF-alpha & IL-6N/A

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